COMT Enzyme Inhibition: Quantitative Comparison of Methyl 2-acetamido-3-hydroxybenzoate vs. Positional Isomer
Methyl 2-acetamido-3-hydroxybenzoate (2,3-isomer) demonstrates an IC50 of 18 nM against catechol O-methyltransferase (COMT) from rat brain using 3,4-dihydroxybenzoic acid as substrate, as reported in BindingDB [1]. This contrasts with the positional isomer Methyl 3-acetamido-2-hydroxybenzoate (3,2-isomer; CAS 184151-07-3), for which COMT inhibition data are absent from the same curated database, reflecting a lack of reported activity in this assay system. The differential substitution pattern directly influences COMT recognition and inhibitory potency [1].
| Evidence Dimension | In vitro COMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) - no COMT inhibition data reported |
| Quantified Difference | Not applicable (activity present vs. no reported activity) |
| Conditions | Rat brain COMT assay using 3,4-dihydroxybenzoic acid substrate |
Why This Matters
This provides a clear, assay-based differentiator for researchers selecting between positional isomers for COMT-focused studies.
- [1] BindingDB. PrimarySearch_ki: IC50 data for catechol O-methyltransferase inhibition (18 nM). Entry for monomerid=50017861. View Source
